molecular formula C19H22FN3O4S2 B3003573 N-(3-(1-(ethylsulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851782-71-3

N-(3-(1-(ethylsulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B3003573
CAS No.: 851782-71-3
M. Wt: 439.52
InChI Key: YAIZLDQKLCYCEK-UHFFFAOYSA-N
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Description

N-(3-(1-(ethylsulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a dihydropyrazole derivative featuring a 4,5-dihydro-1H-pyrazole core substituted with an ethylsulfonyl group at position 1, a 4-fluorophenyl group at position 5, and a 3-phenyl moiety at position 3 bearing an ethanesulfonamide substituent (meta to the pyrazole attachment). The molecular formula is C₁₉H₂₅FN₃O₄S₂, with a molecular weight of approximately 442.55 g/mol (calculated). The 4-fluorophenyl substituent introduces electronegativity, which may enhance target-binding interactions via dipole effects .

Properties

IUPAC Name

N-[3-[2-ethylsulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4S2/c1-3-28(24,25)22-17-7-5-6-15(12-17)18-13-19(14-8-10-16(20)11-9-14)23(21-18)29(26,27)4-2/h5-12,19,22H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIZLDQKLCYCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1-(ethylsulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a distinctive molecular structure characterized by the presence of:

  • Ethylsulfonyl group : Enhances solubility and bioavailability.
  • Fluorophenyl group : May influence pharmacological properties.
  • Pyrazole ring : Known for its diverse biological activities.

The molecular formula is C19H23N3O4S2C_{19}H_{23}N_{3}O_{4}S_{2} with a molecular weight of approximately 439.52 g/mol .

This compound exerts its effects primarily through interactions with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, potentially leading to reduced tumor growth.
  • Receptor Binding : The sulfonamide group can form hydrogen bonds with amino acid residues in target proteins, influencing their activity .

Biological Activity

Research indicates that this compound exhibits significant biological activity, especially in cancer models:

  • Antitumor Activity : Studies have shown that this compound can modulate growth and proliferation in various cancer cell lines. For instance, it has been tested against leukemia and solid tumors, demonstrating cytotoxic effects .

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
Antitumor EffectsInhibits growth in leukemia cell lines; induces apoptosis
Enzyme InteractionPotential inhibition of metabolic enzymes related to cancer
CytotoxicityReduces viability of cancer cells significantly

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

  • Leukemia Models : In vitro studies revealed that the compound induced apoptosis in MLL-fusion leukemia cell lines with IC50 values ranging from 15 to 192 nM depending on the specific cell line tested. This suggests a potent antitumor effect .
  • Solid Tumors : Additional research demonstrated its ability to inhibit tumor growth in xenograft models, further supporting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds that exhibit antitumor properties. A comparative analysis is provided below:

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(3-(1-(4-trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)ethanesulfonamideTrifluoromethyl groupAntitumor activity
N,N-dimethyl-N'-(3-(1-(4-chlorophenyl)-1H-pyrazol-4-yl)phenyl)ethanesulfonamideDimethyl substitutionSimilar pharmacological effects
N-[4-chlorobenzyl]-N-[3-(1-(4-fluorophenyl)-1H-pyrazol-4-yl)phenyl]ethanesulfonamideChlorobenzene substitutionExplored for anticancer properties

Comparison with Similar Compounds

N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide

  • Molecular Formula : C₂₃H₂₁ClFN₃O₄S₂
  • Molecular Weight : 522.006 g/mol
  • Substituents :
    • Position 1: 3-Chlorophenylsulfonyl (bulky, lipophilic)
    • Position 5: 2-Fluorophenyl (ortho-fluorine)
    • Position 3: Ethanesulfonamide-substituted phenyl
  • Key Differences: The 3-chlorophenylsulfonyl group increases steric bulk and lipophilicity (Cl vs. Ortho-fluorine on the phenyl ring may alter electronic distribution compared to para-fluorine in the target compound .

N-(3-{5-[4-(Dimethylamino)phenyl]-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)methanesulfonamide

  • Molecular Formula : C₂₀H₂₅N₄O₄S₂
  • Molecular Weight : ~473.56 g/mol
  • Substituents: Position 1: Methylsulfonyl (smaller than ethylsulfonyl) Position 5: 4-Dimethylaminophenyl (electron-donating group)
  • Key Differences: Methylsulfonyl reduces steric hindrance compared to ethylsulfonyl, possibly improving binding to compact active sites. The dimethylamino group enhances solubility in acidic environments due to protonation, contrasting with the fluorine’s electronegativity in the target compound .

5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

  • Molecular Formula : C₂₅H₂₃FN₆S
  • Substituents :
    • Position 1: Carbothioamide (thiourea derivative)
    • Position 3: Triazole ring (heterocyclic moiety)
  • Key Differences :
    • The triazole and carbothioamide groups introduce nitrogen and sulfur atoms, enabling diverse binding modes (e.g., metal coordination).
    • Higher nitrogen content may increase polarity compared to sulfonamide-based analogs .

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted) Solubility (mg/mL) Notable Features
Target Compound C₁₉H₂₅FN₃O₄S₂ 442.55 Ethylsulfonyl (position 1), 4-fluorophenyl (position 5), ethanesulfonamide (phenyl) 2.8 ~0.15 Balanced lipophilicity, moderate solubility
Compound C₂₃H₂₁ClFN₃O₄S₂ 522.01 3-Chlorophenylsulfonyl (position 1), 2-fluorophenyl (position 5) 3.9 ~0.05 High lipophilicity, reduced solubility
Compound C₂₀H₂₅N₄O₄S₂ 473.56 Methylsulfonyl (position 1), 4-dimethylaminophenyl (position 5) 1.5 ~1.2 Enhanced solubility in acidic conditions
Compound C₂₅H₂₃FN₆S 474.55 Carbothioamide (position 1), triazole (position 3) 3.2 ~0.10 Metal-binding potential, heterocyclic diversity

Implications of Substituent Variations

Lipophilicity and Solubility: The target compound’s ethylsulfonyl and ethanesulfonamide groups provide intermediate lipophilicity (LogP ~2.8), whereas the compound’s chlorophenylsulfonyl group increases LogP to 3.9, reducing aqueous solubility. The dimethylamino group in ’s compound lowers LogP to 1.5, enhancing solubility in polar solvents .

Electronic Effects: Fluorine’s electronegativity (para in the target vs. ortho in ) influences dipole interactions and metabolic stability.

Structural Validation :

  • Crystallographic data for analogs (e.g., ) were validated using SHELX software, ensuring accurate bond lengths and angles .

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